

Application Notes: Biotin-PEG2-Azide for Advanced Nucleic Acid Labeling and Detection

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Compound of Interest

Compound Name: Biotin-PEG2-Azide

Cat. No.: B606127

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Introduction

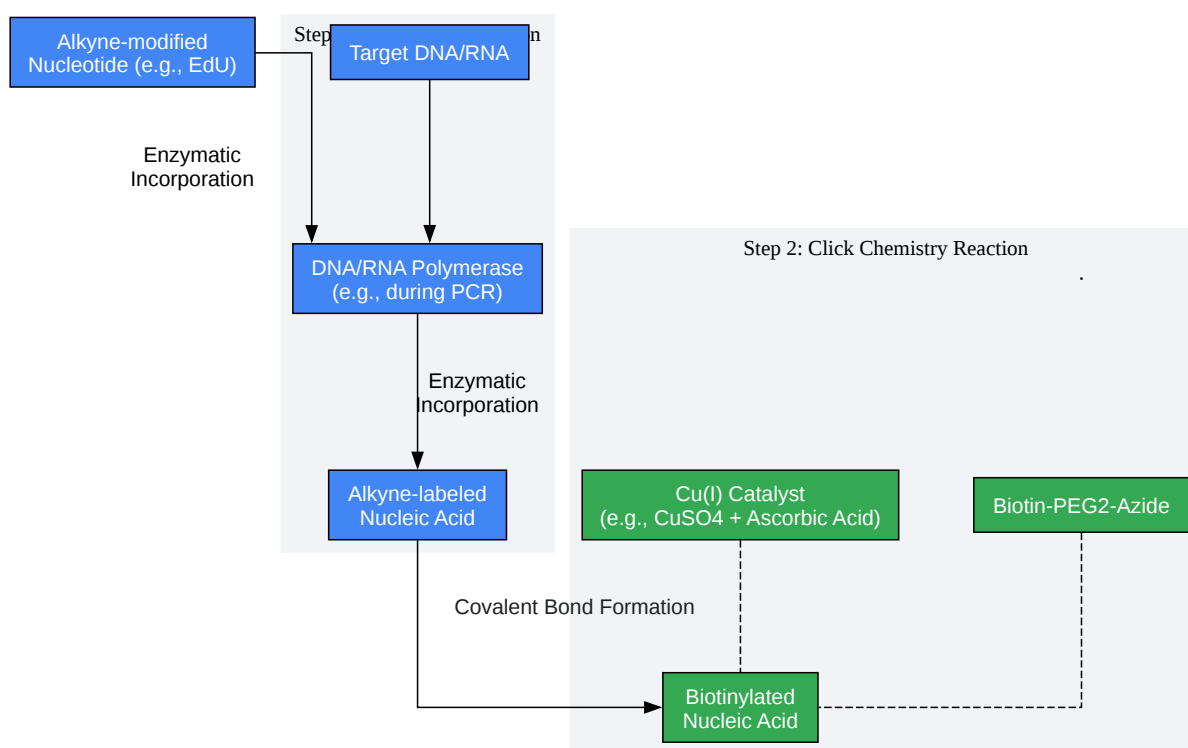
Biotin-PEG2-Azide is a versatile chemical tool designed for the efficient and specific biotinylation of nucleic acids (DNA and RNA) through a bio-orthogonal reaction known as "click chemistry".^{[1][2][3]} This reagent consists of three key components: a biotin moiety for high-affinity binding to streptavidin, a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility and minimize steric hindrance, and a terminal azide group for the click reaction.^[1] The process involves the incorporation of an alkyne-modified nucleotide into a nucleic acid, followed by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with **Biotin-PEG2-Azide**.^[2] This method is highly specific and efficient, occurring under mild conditions compatible with biological systems. The resulting biotin-labeled nucleic acids can be used in a wide array of applications, from purification and immobilization to detection in various assays. The avidin-biotin complex is the strongest known non-covalent biological interaction, ensuring high sensitivity and robust performance in downstream applications.

Principle of the Method

The labeling strategy is a two-step process. First, a nucleic acid is synthesized or modified to contain an alkyne group. This is typically achieved by incorporating alkyne-bearing nucleotides (e.g., 5-ethynyl-2'-deoxyuridine, EdU) during enzymatic synthesis like PCR or by using alkyne-modified phosphoramidites in oligonucleotide synthesis.

Second, the alkyne-modified nucleic acid is reacted with **Biotin-PEG2-Azide** in the presence of a copper(I) catalyst. The azide group of the biotin reagent and the alkyne group on the nucleic

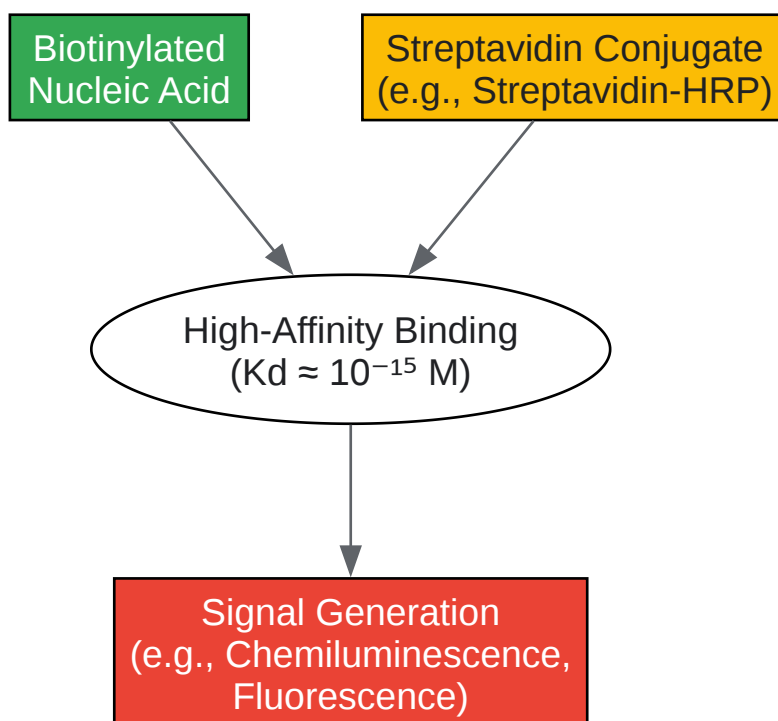
acid undergo a cycloaddition reaction to form a stable triazole linkage, covalently attaching the biotin label.



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Caption: Workflow for labeling nucleic acids using **Biotin-PEG2-Azide**.

Once labeled, the biotin tag allows for highly specific detection and purification using streptavidin, a protein with an exceptionally high affinity for biotin. Streptavidin can be conjugated to various reporters, such as fluorescent dyes or enzymes (e.g., Horseradish Peroxidase, HRP), for visualization and quantification.



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Caption: Principle of detection for biotinylated nucleic acids.

Key Applications

- **Pull-Down Assays:** Biotin-labeled nucleic acids are used as bait to capture and identify interacting molecules, such as DNA-binding proteins, RNA-binding proteins, or complementary nucleic acid sequences from complex mixtures like cell lysates.
- **Electrophoretic Mobility Shift Assays (EMSA):** This technique is used to study protein-nucleic acid interactions. Biotinylated probes offer a sensitive, non-radioactive alternative for detecting the protein-DNA/RNA complex.
- **Hybridization Assays:** In techniques like Southern and Northern blotting, biotinylated probes can detect specific DNA or RNA sequences with high sensitivity. They are also applicable for

in situ hybridization (ISH) to localize nucleic acid sequences within cells or tissues.

- **Cell Proliferation Assays:** The incorporation of the alkyne-modified nucleoside EdU into newly synthesized DNA in living cells can be detected by subsequent click reaction with **Biotin-PEG2-Azide**, allowing for the quantification of cell proliferation.
- **Immobilization:** Biotinylated nucleic acids can be easily immobilized on streptavidin-coated surfaces, such as magnetic beads, microplates, or biosensors, for various high-throughput screening and diagnostic applications.

Quantitative Data

The performance of biotin-based labeling and detection relies on the exceptionally strong and specific interaction between biotin and streptavidin. While labeling efficiency with **Biotin-PEG2-Azide** is generally high due to the nature of click chemistry, precise yields can vary based on experimental conditions.

Parameter	Value / Observation	Application Context	Source(s)
Biotin-Streptavidin Affinity	Dissociation Constant (Kd) \approx 10-15 M	This extremely strong, non-covalent bond is fundamental to all detection and purification applications, ensuring high stability and low off-rates.	
Detection Sensitivity	As low as 0.25 pg of target DNA	Achievable in Southern blot applications using biotinylated probes and colorimetric detection with streptavidin-enzyme conjugates.	
Pull-Down Efficiency	>90% capture of target RNA	In streptavidin bead pull-down assays, biotinylated RNAs can be efficiently recovered from solutions.	
Labeling Yield (In Vitro Transcription)	Approx. 10 μ g of full-length biotin-labeled RNA from 1 μ g of template DNA	Demonstrates high yield for enzymatic incorporation of biotinylated nucleotides. While not a click chemistry method, it provides a benchmark for labeling yields.	

Cleavage/Elution Efficiency	50-60% elution with 2.0 M 2-mercaptoethanol	Demonstrates conditions for disrupting the biotin-streptavidin interaction to release captured molecules, although the bond is generally resistant to harsh conditions.
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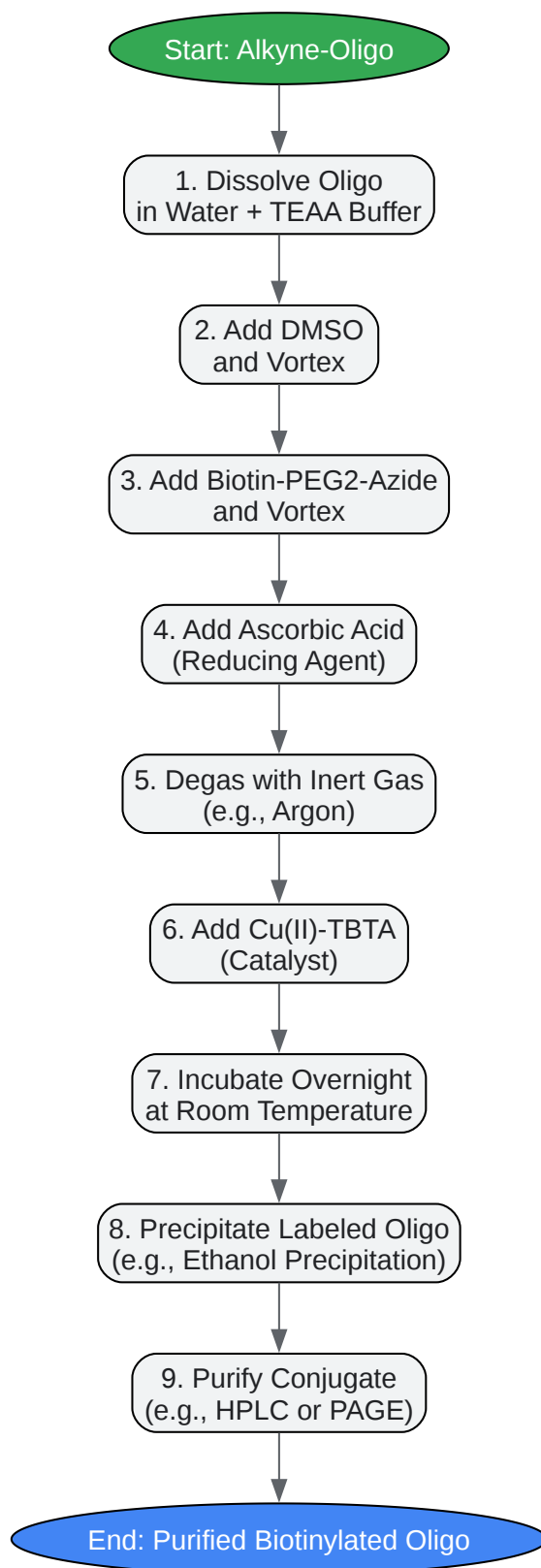
Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with Biotin-PEG2-Azide

This protocol describes the copper-catalyzed click chemistry (CuAAC) reaction to label an alkyne-modified DNA or RNA oligonucleotide.

Materials and Reagents:

- Alkyne-modified oligonucleotide
- **Biotin-PEG2-Azide** (e.g., 10 mM stock in DMSO)
- DMSO (Dimethyl sulfoxide)
- Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
- Ascorbic acid (5 mM stock in nuclease-free water, freshly prepared)
- Copper(II)-TBTA complex (10 mM stock in 55% DMSO)
- Nuclease-free water
- Reagents for nucleic acid precipitation (e.g., 3 M sodium acetate, ethanol)



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Caption: Experimental workflow for click chemistry labeling of oligonucleotides.

Procedure:

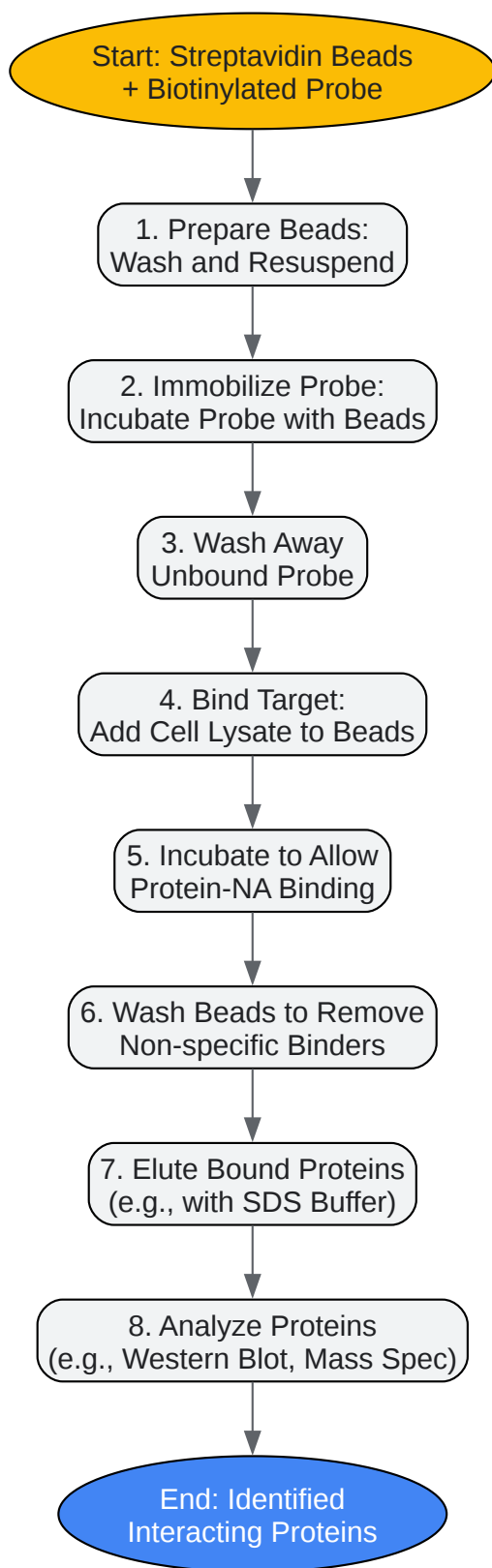
- In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water.
- Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
- Add DMSO to a final concentration of 50% (v/v) and vortex thoroughly.
- Add **Biotin-PEG2-Azide** from a 10 mM stock solution to a final concentration of 1.5 times the oligonucleotide concentration. Vortex to mix.
- Add freshly prepared 5 mM ascorbic acid to a final concentration of 0.5 mM. This reduces Cu(II) to the active Cu(I) state. Vortex briefly.
- Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to prevent re-oxidation of the copper catalyst.
- Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the tube with inert gas again and cap it tightly.
- Vortex the reaction mixture thoroughly and incubate at room temperature overnight in the dark.
- After incubation, precipitate the labeled nucleic acid. Add sodium acetate to a final concentration of 0.3 M, followed by 2.5-3 volumes of cold 100% ethanol.
- Incubate at -20°C for at least 30 minutes, then centrifuge at high speed (e.g., >12,000 x g) for 20 minutes to pellet the nucleic acid.
- Carefully discard the supernatant, wash the pellet with 70% ethanol, and air-dry.
- Resuspend the purified biotinylated oligonucleotide in a suitable buffer (e.g., TE buffer or nuclease-free water).
- (Optional) Further purify the conjugate by HPLC or PAGE to remove unreacted reagents.

Protocol 2: Pull-Down of Interacting Proteins Using Biotinylated Nucleic Acids

This protocol describes the use of a biotinylated DNA or RNA probe to isolate binding proteins from a cell lysate using streptavidin-coated magnetic beads.

Materials and Reagents:

- Purified biotinylated nucleic acid probe
- Control (non-biotinylated or scrambled sequence) probe
- Streptavidin-coated magnetic beads
- Cell lysate containing target proteins
- Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20)
- Elution Buffer (e.g., SDS-PAGE loading buffer or a high salt/low pH buffer)
- Magnetic stand



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Caption: Workflow for a biotin-based pull-down assay.

Procedure:

- **Bead Preparation:** Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the required amount to a new tube. Place the tube on a magnetic stand to pellet the beads, then discard the supernatant.
- Wash the beads twice with 500 μ L of Binding/Wash Buffer. After the final wash, resuspend the beads in 200 μ L of the same buffer.
- **Probe Immobilization:** Add the biotinylated nucleic acid probe to the washed beads. The amount of probe will need to be optimized but typically ranges from 10 to 100 pmol per 25 μ L of bead slurry.
- Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated probe to bind to the streptavidin beads.
- Place the tube on the magnetic stand, discard the supernatant, and wash the beads three times with Binding/Wash Buffer to remove any unbound probe.
- **Protein Binding:** After the final wash, resuspend the probe-bound beads in your prepared cell lysate (e.g., 300-500 μ L).
- Incubate the mixture for 1-2 hours at 4°C with rotation to allow the target protein(s) to bind to the nucleic acid probe.
- **Washing:** Pellet the beads using the magnetic stand and carefully remove the lysate (this can be saved as the "unbound" fraction).
- Wash the beads 3-5 times with 500 μ L of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
- **Elution:** After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 30-50 μ L of 1X SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.
- Place the tube on the magnetic stand and carefully collect the supernatant, which contains the eluted proteins.

- Analysis: Analyze the eluted proteins by Western blotting using an antibody against a specific protein of interest or by mass spectrometry for proteomic identification.

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